2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
CAS No.:
Cat. No.: VC16663832
Molecular Formula: C14H11NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 2-[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]benzonitrile |
| Standard InChI | InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D |
| Standard InChI Key | FNDNKJXHTMOHKZ-KDWZCNHSSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CO)[2H])[2H])C2=CC=CC=C2C#N)[2H] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The parent compound, 2-[4-(Hydroxymethyl)phenyl]benzonitrile (C₁₄H₁₁NO), features a biphenyl scaffold with a hydroxymethyl (-CH₂OH) group at the para position of one phenyl ring and a nitrile (-CN) substituent at the ortho position of the adjacent ring . The deuterated variant replaces four hydrogen atoms with deuterium (²H), likely at the hydroxymethyl group and/or aromatic positions, yielding the molecular formula C₁₄H₇D₄NO (molecular weight: ~213.24 g/mol) .
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
Deuteration alters vibrational and nuclear magnetic resonance (NMR) profiles:
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¹H NMR: Reduced signal intensity at deuterated positions, with splitting patterns reflecting isotopic substitution .
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¹³C NMR: Minimal shift for carbons bonded to deuterium due to isotopic effects .
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IR Spectroscopy: Stretching frequencies for C-D bonds appear at ~2100–2200 cm⁻¹, distinct from C-H (~2800–3000 cm⁻¹) .
Synthesis and Deuteration Strategies
Parent Compound Synthesis
The non-deuterated analog is synthesized via cross-coupling reactions. A representative route involves:
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Suzuki-Miyaura Coupling: 4-(Hydroxymethyl)phenylboronic acid reacts with 2-bromobenzonitrile under palladium catalysis .
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Protection/Deprotection: The hydroxymethyl group may be protected (e.g., as a silyl ether) during synthesis to prevent side reactions .
Deuteration Methods
Deuterium incorporation typically employs:
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Catalytic H/D Exchange: Using deuterated solvents (e.g., D₂O) and catalysts (e.g., Pd/C) under controlled conditions .
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Chemical Reduction: Reduction of ketone precursors with deuterated reagents (e.g., NaBD₄).
Scheme 1: Hypothetical Deuteration Pathway
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Starting Material: 2-[4-(Formylphenyl)]benzonitrile
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Reduction: NaBD₄ in THF → 2-[4-(Deuteriomethyl)phenyl]benzonitrile-d3
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Additional Exchange: Acidic D₂O treatment → Full deuteration of hydroxymethyl group (-CD₂OD) .
Applications in Scientific Research
Analytical Chemistry
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Internal Standard: Deuterated analogs minimize matrix effects in liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of the parent compound in biological matrices.
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Isotope Dilution: Enhances accuracy in pharmacokinetic studies by compensating for ionization variability .
Mechanistic Studies
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Kinetic Isotope Effects (KIEs): Deuteration at reactive sites (e.g., hydroxymethyl) elucidates reaction mechanisms in organic synthesis .
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Metabolic Tracing: Tracking deuterium labels in vivo provides insights into drug metabolism pathways.
Material Science
Analytical Characterization Techniques
Mass Spectrometry
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High-Resolution MS: Distinguishes deuterated (m/z 213.24) and non-deuterated (m/z 209.24) species via exact mass differences .
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Fragmentation Patterns: Deuterium retention in fragment ions confirms labeling sites .
Nuclear Magnetic Resonance
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²H NMR: Direct detection of deuterium environments, though low sensitivity necessitates high-field instruments .
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¹H-¹³C HSQC: Correlates non-deuterated protons with adjacent carbons, mapping deuterium positions .
Future Directions
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